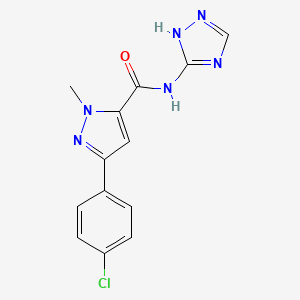
3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a triazole moiety, making it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Chlorophenyl Substitution:
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate in the presence of a base.
Triazole Formation: The triazole ring is synthesized through cycloaddition reactions, typically involving azides and alkynes under copper-catalyzed conditions (CuAAC).
Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Cycloaddition: The triazole moiety can engage in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Larger heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development. Studies have explored its antimicrobial, antifungal, and antiviral properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The triazole and pyrazole moieties are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the pyrazole ring can interact with receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the triazole moiety, which may reduce its biological activity.
1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide: Lacks the chlorophenyl group, potentially altering its chemical reactivity and biological properties.
3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks both the methyl and triazole groups, which can significantly impact its overall activity.
Uniqueness
The unique combination of the chlorophenyl, methyl, and triazole groups in 3-(4-chlorophenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide provides a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C13H11ClN6O |
|---|---|
Molecular Weight |
302.72 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11ClN6O/c1-20-11(12(21)17-13-15-7-16-18-13)6-10(19-20)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16,17,18,21) |
InChI Key |
KYZYLQAHDVZPOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















